molecular formula C25H22ClN5O2S B2687441 7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-92-3

7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2687441
CAS RN: 893787-92-3
M. Wt: 491.99
InChI Key: TWTMFXCKAOSWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The research on triazoloquinazolinones and their derivatives has demonstrated significant potential in the synthesis of novel compounds with promising biological activities. For instance, the synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed these compounds possess considerable H1-antihistaminic activity, with certain compounds emerging as active and showing minimal sedation compared to the standard chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008).

  • Further explorations into 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines identified them as potent adenosine receptor antagonists. This study unveiled various derivatives, including those with significant selectivity towards A3AR antagonists, demonstrating the structural adaptability and potential therapeutic applications of this scaffold (Burbiel et al., 2016).

Chemical Synthesis and Reactivity

  • The chemical reactivity of triazoloquinazolinone derivatives has been extensively studied, showing that these compounds can be used as precursors for a wide range of chemical transformations. For example, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones via three-component condensation highlights the versatility of these compounds in synthetic organic chemistry (Shikhaliev et al., 2005).

Antimicrobial and Antiviral Applications

  • The antimicrobial and antiviral potentials of triazoloquinazolinone derivatives have been a subject of interest. Research into new classes of triazolo[4,3-c]quinazolinylthiazolidinones showed significant antimicrobial and nematicidal properties, indicating their potential use in developing new antimicrobial agents (Reddy, Rajesh Kumar, & Sunitha, 2016).

  • Another study focused on synthesizing 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid, demonstrating certain derivatives' antiviral activity against the tobacco mosaic virus. This research further supports the potential of triazoloquinazolinones in developing antiviral agents (Chen et al., 2010).

properties

IUPAC Name

7-chloro-N-(2,4-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-9-21(17(4)11-14)27-23-20-13-18(26)7-10-22(20)31-24(28-23)25(29-30-31)34(32,33)19-8-6-15(2)16(3)12-19/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTMFXCKAOSWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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